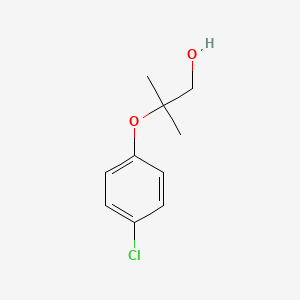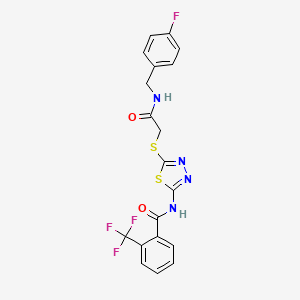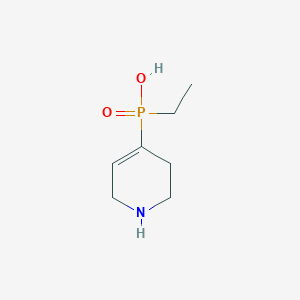
4-Bromo-2-(fluoromethyl)-1-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-(fluoromethyl)-1-iodobenzene, also known as 4-BFIB, is an organobromine compound that has been studied extensively in the field of organic synthesis. It is a versatile reagent that has been used in a variety of different synthetic pathways, including the synthesis of a range of pharmaceuticals, agrochemicals, and other organic compounds. 4-BFIB is also used as a catalyst in various reactions, such as the Wittig reaction, the Passerini reaction, and the Povarov reaction. In addition, 4-BFIB is also used in the synthesis of polymers and other materials.
Wissenschaftliche Forschungsanwendungen
Versatile Synthon for Radiopharmaceuticals
4-Bromo-2-(fluoromethyl)-1-iodobenzene is an integral precursor in the synthesis of no-carrier-added 1-bromo-4-[18F]fluorobenzene, a compound crucial for 18F-arylation reactions. These reactions are fundamental in creating radiopharmaceuticals for PET imaging. A study by Ermert et al. (2004) compared six pathways to synthesize 1-bromo-4-[18F]fluorobenzene, with symmetrical bis-(4-bromphenyl)iodonium bromide showing the most efficacy, achieving a direct nucleophilic substitution with a 65% yield in just 10 minutes Ermert et al., 2004.
Novel Bifunctional Electrolyte Additive
Zhang Qian-y (2014) explored 4-bromo-2-fluoromethoxybenzene (BFMB) as a novel bi-functional electrolyte additive for lithium-ion batteries. The study highlighted its potential to polymerize electrochemically at 4.6 V, forming a protective polymer film on electrodes to prevent voltage rise during overcharging. Moreover, BFMB showed promise in enhancing the thermal stability and lowering the flammability of lithium-ion batteries without affecting their cycle performance Zhang Qian-y, 2014.
Halogenated Benzene Derivatives in Photochemistry
Namiki (1975) conducted a study on the photochemical behavior of halogenated benzene derivatives, including compounds similar to 4-Bromo-2-(fluoromethyl)-1-iodobenzene. The research provided insights into the photolytic reactions of these compounds, which could influence the design of photoresponsive materials Namiki, 1975.
Eigenschaften
IUPAC Name |
4-bromo-2-(fluoromethyl)-1-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFI/c8-6-1-2-7(10)5(3-6)4-9/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFSCZKLJICKLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CF)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFI |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-((3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2607539.png)
![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2607540.png)
![3-(4-chlorophenyl)-2-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-4H-chromen-4-one](/img/structure/B2607542.png)
![1-[(4-Chlorophenyl)methyl]-1h-pyrazol-4-amine](/img/structure/B2607543.png)
![1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(3-methoxyphenyl)-1-(pyridin-4-ylmethyl)thiourea](/img/structure/B2607545.png)

![2-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-5-[(4-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2607549.png)



![5-(2-fluorobenzyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2607554.png)

